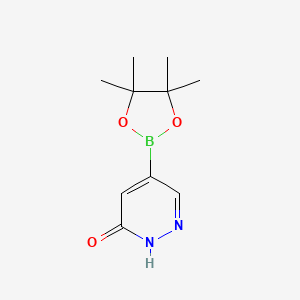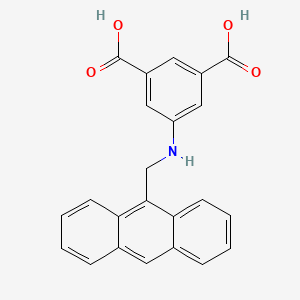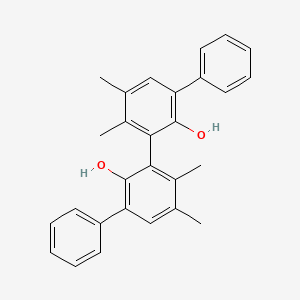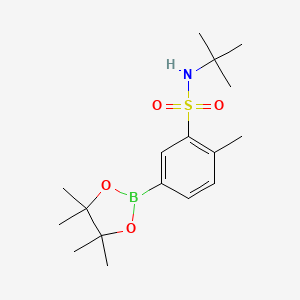
1-Bromo-4-(t-butyl)-2-isopropoxybenZene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-4-(t-butyl)-2-isopropoxybenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, along with tert-butyl and isopropoxy substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(t-butyl)-2-isopropoxybenzene typically involves the bromination of 4-(t-butyl)-2-isopropoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
1-Bromo-4-(t-butyl)-2-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Formation of 4-(t-butyl)-2-isopropoxyphenol or 4-(t-butyl)-2-isopropoxyaniline.
Oxidation Reactions: Formation of 4-(t-butyl)-2-isopropoxyquinone.
Reduction Reactions: Formation of 4-(t-butyl)-2-isopropoxybenzene.
科学研究应用
1-Bromo-4-(t-butyl)-2-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Bromo-4-(t-butyl)-2-isopropoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the bulky substituents on the benzene ring influence the compound’s reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the presence of the tert-butyl and isopropoxy groups can affect the compound’s steric and electronic properties, modulating its biological activity.
相似化合物的比较
Similar Compounds
1-Bromo-4-tert-butylbenzene: Similar structure but lacks the isopropoxy group.
1-Bromo-2-isopropoxybenzene: Similar structure but lacks the tert-butyl group.
4-tert-butyl-2-isopropoxyphenol: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
1-Bromo-4-(t-butyl)-2-isopropoxybenzene is unique due to the combination of the bromine atom, tert-butyl group, and isopropoxy group on the benzene ring. This unique combination imparts specific chemical and physical properties to the compound, making it valuable for various applications in research and industry.
属性
分子式 |
C13H19BrO |
|---|---|
分子量 |
271.19 g/mol |
IUPAC 名称 |
1-bromo-4-tert-butyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H19BrO/c1-9(2)15-12-8-10(13(3,4)5)6-7-11(12)14/h6-9H,1-5H3 |
InChI 键 |
BMEHOHYIXYRFEK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=CC(=C1)C(C)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine](/img/structure/B14766828.png)
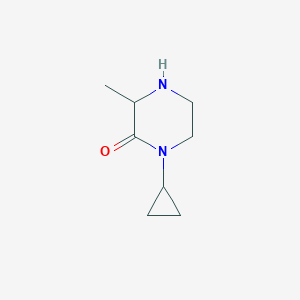
![N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide](/img/structure/B14766842.png)


